2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid

Beschreibung

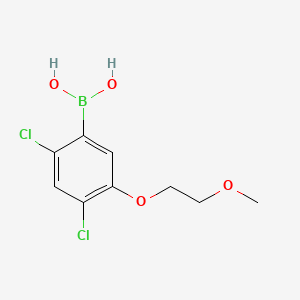

2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H11BCl2O4. It is a boronic acid derivative that features a phenyl ring substituted with two chlorine atoms and a 2-methoxyethoxy group. This compound is of interest in various fields of chemistry due to its utility in cross-coupling reactions, particularly the Suzuki–Miyaura coupling .

Eigenschaften

IUPAC Name |

[2,4-dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOGFSLJRIPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)OCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681690 | |

| Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-89-8 | |

| Record name | B-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,4-Dichloro-5-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Synthesis of 2,4-Dichloro-5-hydroxybenzaldehyde

Step 2: Etherification with 2-Methoxyethanol

Step 3: Boronic Acid Installation via Miyaura Borylation

-

Catalyst : Pd(dppf)Cl<sub>2</sub> or Pd(OAc)<sub>2</sub>.

-

Reagent : Bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>).

-

Solvent : Dioxane or DMF, 80–100°C, 12–24 hours.

-

Workup : Acidic hydrolysis (HCl, H<sub>2</sub>O) to convert pinacol boronate to boronic acid.

Step 1: Synthesis of 3,5-Dichlorophenylboronic Acid

-

Method : Lithiation of 1,3-dichlorobenzene followed by quenching with trimethyl borate.

-

Conditions :

-

Lithiating agent: n-BuLi at −78°C in THF.

-

Quench: B(OMe)<sub>3</sub>, followed by acidic workup.

-

Step 2: Regioselective Etherification

-

Challenge : Achieving 5-position selectivity on a dichlorophenylboronic acid scaffold.

-

Strategy : Use of directing groups (e.g., boronic acid as a director) in Cu-catalyzed Ullmann coupling.

-

Reagent: 2-Methoxyethanol, CuI, 1,10-phenanthroline.

-

Solvent: DMSO, 100°C, 24 hours.

-

Yield : 30–45% (lower due to steric hindrance).

Critical Reaction Parameters

Temperature and Solvent Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Borylation Temperature | 80–100°C | Higher temps accelerate Pd catalysis but risk decomposition |

| Etherification Solvent | DMF > THF | Polar aprotic solvents enhance nucleophilicity of alkoxide |

| Hydrolysis pH | 1–2 (HCl) | Prevents boronic acid self-condensation |

Catalytic Systems

-

Pd-Based Catalysts :

-

Pd(dppf)Cl<sub>2</sub> offers superior stability for Miyaura borylation.

-

Loading: 2–5 mol% to minimize costs.

-

-

Ligands : XPhos or SPhos improve turnover in sterically hindered systems.

Purification and Characterization

Recrystallization Protocols

-

Solvent System : Ethanol/water (4:1 v/v) or ethyl acetate/hexane.

-

Purity Achieved : 95–96% (matches commercial specifications).

Challenges and Limitations

-

Boronic Acid Stability : Prone to protodeboronation under acidic or aqueous conditions, necessitating anhydrous workup.

-

Regioselectivity in Etherification : Competing reactions at 2- and 4-chloro positions require careful catalyst selection.

-

Scale-Up Issues : Pd residues in pharmaceutical intermediates demand stringent purification, increasing production costs.

Industrial-Scale Considerations

-

Cost Drivers :

-

Pd catalyst recycling.

-

Solvent recovery (DMF, dioxane).

-

-

Green Chemistry Alternatives :

-

Micellar catalysis in water.

-

Mechanochemical methods for solvent-free reactions.

-

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl halide.

Conditions: Reflux in toluene or another suitable solvent.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions :

The primary application of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is in cross-coupling reactions. It acts as a coupling partner with aryl halides in the presence of palladium catalysts, facilitating the formation of biaryl compounds. The reaction conditions typically involve refluxing in solvents like toluene with bases such as potassium carbonate.

Medicinal Chemistry

Drug Development :

This compound has been explored for its potential in developing boron-containing drugs. Its unique structural features allow it to interact with biological targets effectively. For instance, it has shown promise in targeting oncogenic pathways in cancer research. In vitro studies have indicated that derivatives of this compound can inhibit tumor growth by affecting CDC42 GTPase activity .

Antimicrobial Activity :

Research has demonstrated that this compound exhibits moderate antimicrobial activity against pathogens such as Candida albicans and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antimicrobial agent.

Material Science

Advanced Materials Production :

In industrial settings, this compound is utilized to produce advanced materials and polymers. Its ability to participate in cross-coupling reactions makes it a valuable building block for synthesizing complex organic materials used in various applications.

Case Studies and Research Findings

Several studies have highlighted the effectiveness and versatility of this compound:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid

- 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic ester

Uniqueness

2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biologische Aktivität

2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and the biological activity associated with boronic acids. This article delves into its biological activity, synthesis methods, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 264.9 g/mol. The presence of the boronic acid functional group allows for reversible covalent interactions with biomolecules, making it a candidate for various therapeutic applications .

Biological Activity

The biological activity of this compound primarily stems from its ability to interact with biological molecules through its boronic acid moiety. Boronic acids have been studied for their potential roles in:

- Enzyme inhibition : Boronic acids can inhibit proteases and other enzymes by forming covalent bonds with active site residues.

- Antibacterial properties : Some studies suggest that derivatives of phenylboronic acids exhibit antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form stable complexes with diols and amino acids. This property is critical for designing inhibitors that target specific enzymes involved in disease pathways.

- Enzyme Interaction : The boron atom can form a covalent bond with hydroxyl groups in the active sites of enzymes, leading to inhibition.

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential metabolic pathways.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Antimicrobial Studies : A study demonstrated that phenylboronic acids exhibit varying degrees of antimicrobial activity. The compound showed moderate inhibition against Candida albicans and Bacillus cereus, with a lower Minimum Inhibitory Concentration (MIC) than some known antibiotics .

- Cancer Research : In cancer models, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific oncogenic pathways involving CDC42 GTPases .

Table 2: Case Study Results

Synthesis Methods

The synthesis of this compound can be achieved through several methods, primarily involving Suzuki-Miyaura coupling reactions. These methods provide different advantages regarding yield and purity:

-

Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloro-5-(2-methoxyethoxy)phenylboronic acid, and how can purity be optimized?

- Methodology : The compound is likely synthesized via Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. A palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) are employed to couple a halogenated precursor (e.g., 2,4-dichloro-5-(2-methoxyethoxy)bromobenzene) with a boronate ester. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodology :

- ¹¹B NMR : Confirms boronic acid structure (δ ~30 ppm for trigonal planar boron) .

- ¹H/¹³C NMR : Identifies substituents (e.g., methoxyethoxy group: δ 3.3–4.5 ppm for -OCH₂CH₂O-) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (exact mass: ~274.03 g/mol for C₉H₁₀BCl₂O₃) .

- FT-IR : Confirms B-O (∼1340 cm⁻¹) and C-Cl (∼750 cm⁻¹) stretches .

Q. How do solubility properties influence reaction design for this boronic acid?

- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMF, THF) but poorly soluble in hexanes. Reaction conditions should use DMF/water mixtures (e.g., 3:1 v/v) to balance solubility and reactivity. Pre-drying solvents over molecular sieves minimizes hydrolysis of the boronic acid .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction pathways involving this compound?

- Methodology : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set calculate electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites). Solvation free energy in water/acetone predicts reactivity in cross-coupling reactions. For example, substituent effects (e.g., methoxyethoxy group) can be modeled to adjust steric and electronic contributions .

Q. How should researchers resolve contradictions in reaction yields when modifying substituents on analogous boronic acids?

- Methodology :

- Comparative Kinetic Studies : Monitor reaction progress (e.g., via in-situ ¹¹B NMR) to identify rate-limiting steps influenced by substituents .

- Steric Parameter Analysis : Use Taft or Charton parameters to quantify steric hindrance from substituents (e.g., methoxyethoxy vs. trifluoromethyl groups) .

- Controlled Reagent Screening : Test alternative bases (e.g., Cs₂CO₃ vs. K₃PO₄) or ligands (e.g., SPhos vs. XPhos) to mitigate electronic mismatches .

Q. What strategies prevent degradation during long-term storage of this boronic acid?

- Methodology :

- Storage Conditions : Store under inert gas (Ar/N₂) at −20°C in amber vials to inhibit oxidation and moisture absorption .

- Stabilization Additives : Add 1% (v/v) triethylamine to neutralize trace acids that accelerate decomposition .

- Periodic Purity Checks : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products (e.g., boroxine formation) .

Q. How can this compound be experimentally compared to fluorinated analogs in drug discovery pipelines?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing Cl with F) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Computational Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., β-lactamases), focusing on halogen bonding vs. hydrophobic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.